N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(2-Ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group substituted with a 2-ethoxyphenyl moiety.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-20-14-6-4-3-5-13(14)18-17(19)12-7-8-15-16(11-12)22-10-9-21-15/h3-8,11H,2,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOIDQBTZODFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxyphenylamine with a suitable benzodioxine precursor in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Electrophilic reagents such as nitrating agents or halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research indicates its potential use as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, but initial findings suggest its involvement in pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Sulfonamide Derivatives ()
Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its alkyl/aralkyl derivatives (e.g., 5a-e ) replace the carboxamide group with sulfonamide linkages. Key differences include:
- Biological Activity :
- Antibacterial Activity : Compound 5a (N-(2-bromoethyl)-derivative) showed IC₅₀ values of 9.22–9.66 µg/mL against E. coli and S. typhi, comparable to ciprofloxacin (MIC: 8.01 µg/mL) .
- Lipoxygenase Inhibition : 5c (3-phenylpropyl-substituted) and 5e (4-chlorobenzyl-substituted) exhibited IC₅₀ values of 85.79 mM and 89.32 mM, respectively, though weaker than the standard Baicalein (22.41 mM) .
Carboxamide Derivatives ()
- N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (): Incorporation of a benzothiazole moiety (polarizable sulfur atom) could improve interactions with enzymes like α-glucosidase or kinases.
- N-[4-(4-Morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (): The morpholine ring enhances solubility and may modulate GPCR or kinase targets.
Anti-Diabetic Carboxamides ()
Compounds such as 7i and 7k demonstrated moderate α-glucosidase inhibition (IC₅₀: 81–86 µM vs. acarbose: 37 µM). The carboxamide group here facilitates hydrogen bonding with the enzyme’s active site, though substituents on the phenyl ring (e.g., halogens) are critical for potency.
Key Observations :
- Substituent Flexibility : Alkyl/aralkyl groups (e.g., bromoethyl, chlorobenzyl) enhance antibacterial activity, while aromatic rings (e.g., biphenyl, benzothiazole) improve enzyme inhibition.
- Scaffold Hopping (): The benzodioxin scaffold is adaptable for diverse targets (e.g., PD-1/PD-L1 inhibitors), suggesting that N-(2-ethoxyphenyl)-...carboxamide could be repurposed for immunomodulation.
Pharmacological Considerations
- Metabolic Stability : Ether linkages (e.g., ethoxy) resist hydrolysis better than esters, suggesting longer half-life than compounds with labile groups (e.g., bromoethyl in 5a ).
- Target Selectivity : Carboxamides may favor hydrogen bonding with proteases or kinases, whereas sulfonamides often target bacterial enzymes (e.g., dihydropteroate synthase).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
